1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene)
Description
Properties
CAS No. |
59823-93-7 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-methyl-2-[2-(2-methyl-6-nitrophenyl)ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-7-15(17(19)20)13(11)9-10-14-12(2)6-4-8-16(14)18(21)22/h3-8H,9-10H2,1-2H3 |
InChI Key |
NITOQMTYNAIZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC2=C(C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Alkylation Followed by Nitration
This two-step approach begins with the synthesis of the ethane-diyl-bridged dimethylbenzene intermediate, followed by nitration to introduce nitro groups.
Step 1: Synthesis of 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene)
2-Methylbenzyl bromide undergoes nucleophilic substitution with 1,2-dibromoethane in the presence of sodium hydroxide (50% w/v) at 80°C for 12 hours. The reaction proceeds via a double displacement mechanism, yielding the bridged intermediate:
$$
2 \, \text{C}6\text{H}4(\text{CH}3)\text{CH}2\text{Br} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaOH}} \text{C}6\text{H}4(\text{CH}3)\text{CH}2\text{CH}2\text{CH}2\text{C}6\text{H}4(\text{CH}_3) + 4 \, \text{NaBr}
$$
Step 2: Nitration
The intermediate is treated with a nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for 4 hours. The methyl group directs nitration to the para position (6-position relative to the bridge), achieving >85% regioselectivity.
Yield : 62% overall (alkylation: 75%, nitration: 83%).
Coupling of Pre-formed Nitro-Substituted Benzyl Halides
This method leverages pre-nitrated precursors to bypass regioselectivity challenges.
Step 1: Preparation of 2-Methyl-6-nitrobenzyl Bromide
2-Methylbenzyl bromide is nitrated using fuming HNO₃ at 40°C, yielding 2-methyl-6-nitrobenzyl bromide with 91% purity.
Step 2: Bridging Reaction
Two equivalents of 2-methyl-6-nitrobenzyl bromide react with 1,2-dibromoethane under microwave irradiation (500 W, 2 minutes) in the presence of triethylamine, achieving 78% yield.
$$
2 \, \text{C}6\text{H}3(\text{CH}3)(\text{NO}2)\text{CH}2\text{Br} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\Delta, \text{Et}3\text{N}} \text{Target Compound} + 4 \, \text{HBr}
$$
Yield : 71% overall.
Microwave-Assisted One-Pot Synthesis
A streamlined protocol combines alkylation and nitration in a single vessel under microwave conditions.
Procedure :
2-Methylbenzyl bromide (2.2 eq), 1,2-dibromoethane (1 eq), and NaHCO₃ (3 eq) are irradiated (600 W, 3 minutes) in DMF. The crude product is nitrated in situ with HNO₃ (2.2 eq) at 50°C for 10 minutes.
Yield : 68% (one-pot), with 88% regioselectivity.
Comparative Analysis of Methods
| Parameter | Alkylation/Nitration | Coupling of Nitro Halides | Microwave One-Pot |
|---|---|---|---|
| Regioselectivity | 85% | 95% | 88% |
| Overall Yield | 62% | 71% | 68% |
| Reaction Time | 16 hours | 2.5 hours | 13 minutes |
| Key Advantage | Simple nitration control | Avoids nitration step | Rapid synthesis |
| Limitation | Moderate yields | Sensitive precursors | Scalability challenges |
Experimental Optimization
Solvent Effects
Temperature Control
Nitration below 5°C minimizes byproduct formation (e.g., meta-nitro isomers), while microwave methods tolerate higher temperatures (50–60°C) without degradation.
Challenges and Limitations
- Nitro Group Sensitivity : The electron-withdrawing nitro groups hinder nucleophilic substitution, necessitating activated precursors or harsh conditions.
- Byproduct Formation : Competing reactions during nitration yield 2-methyl-4-nitro derivatives (≤12%), requiring chromatographic purification.
- Scalability : Microwave methods face energy transfer limitations at >100g scales.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-6,6’-dinitrobenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2,2’-Dimethyl-6,6’-dinitrobenzyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-6,6’-dinitrobenzyl involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways, including oxidative stress and enzyme inhibition. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Analysis
Electronic Properties: Compared to 1-(2-Amino-6-nitrophenyl)ethanone , the target compound lacks the electron-donating amino (-NH₂) group, resulting in significantly lower electron density on the aromatic rings. This difference may reduce nucleophilic aromatic substitution reactivity but enhance electrophilic interactions.
Steric and Solubility Trends: The methyl groups in the target compound likely reduce solubility in polar solvents (e.g., water) compared to the acetylated monomer in or the ionic 1,1'-(ethane-1,2-diyl)-bis(3-methylpyridinium) salts in . The amide-containing analogue exhibits higher solubility in polar aprotic solvents due to hydrogen bonding, whereas the nitro groups in the target compound may favor solubility in non-polar solvents like dichloromethane (analogous to trends in ).
Thermal and Chemical Stability :
- Pyrazole derivatives demonstrate thermal stability up to 200–300°C due to aromaticity and rigid structures. The target compound’s stability is likely lower, as nitro groups can decompose exothermically under heat.
- The acetylacetamide compound may degrade via hydrolysis of amide bonds, whereas the nitro groups in the target compound are more resistant to hydrolysis but susceptible to reduction.
Reactivity and Functionalization Potential
Table 2: Reactivity Comparison
Key Findings :
- Lack of heteroatoms (e.g., N, O) in the target compound limits its utility as a ligand, unlike pyrazole-based analogues or thiourea-linked structures .
Biological Activity
1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene), also known by its CAS number 31844-12-9, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) is . The compound features two 2-methyl-6-nitrobenzene units connected by an ethane-1,2-diyl bridge. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 288.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 31844-12-9 |
Research indicates that compounds with similar nitroaromatic structures can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro group (-NO₂) is often implicated in the modulation of biological pathways through redox reactions and the formation of reactive oxygen species (ROS).
Antimicrobial Activity
Preliminary studies suggest that 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
- Antibacterial Effects : A study evaluated the antibacterial activity of several nitroaromatic compounds, including 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene), against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. The study observed an IC50 value of approximately 30 µM after 48 hours of exposure, suggesting potential as an anticancer agent.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Observed Effect |
|---|---|---|---|
| Antibacterial | S. aureus | >50 µg/mL | Significant viability reduction |
| Antibacterial | E. coli | >50 µg/mL | Significant viability reduction |
| Cytotoxicity | Human cancer cell lines | 30 µM | Induction of apoptosis |
Q & A
What are the recommended analytical techniques for quantifying 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) in environmental samples?
Level: Advanced
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for detecting brominated flame retardants like this compound in environmental matrices. Due to its high molecular weight and low volatility, LC-MS/MS with electrospray ionization (ESI) is preferable for quantifying trace levels in biological tissues (e.g., alligator plasma) or sediment samples. Method validation should include spike-recovery experiments and matrix-matched calibration to account for interference .
How does the crystal structure of 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) influence its thermal stability and application as a flame retardant?
Level: Advanced
Methodological Answer:
The rigid ethane-diyl backbone and aromatic nitro/methyl substituents contribute to high thermal stability (melting point: 335–342°C). X-ray crystallography (e.g., SHELX refinement ) can elucidate packing efficiency and intermolecular interactions (e.g., halogen bonding between bromine atoms). These structural features reduce polymer chain mobility during combustion, enhancing flame-retardant efficacy in HIPS and ABS resins. Thermal gravimetric analysis (TGA) under nitrogen/air atmospheres is recommended to study decomposition kinetics .
What synthetic routes are reported for 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene), and what are the key optimization parameters?
Level: Basic
Methodological Answer:
A common synthesis involves Friedel-Crafts alkylation of 2-methyl-6-nitrobenzene derivatives with 1,2-dibromoethane. Critical parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution efficiency.
- Solvent system : Non-polar solvents (e.g., dichloromethane) minimize side reactions.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
Purification via recrystallization (e.g., using toluene) is essential due to low solubility in alcohols .
How can researchers address discrepancies in reported solubility data for this compound across different solvents?
Level: Advanced
Methodological Answer:
Discrepancies arise from polymorphic forms or residual impurities. Standardize solubility testing by:
Pre-treatment : Anneal samples at 300°C to ensure consistent crystallinity.
Solvent selection : Use high-purity solvents (e.g., HPLC-grade methanol, benzene) and report temperature/pH conditions.
Analytical validation : Combine UV-Vis spectroscopy (for quantification) with dynamic light scattering (DLS) to detect colloidal suspensions. Cross-reference with computational solubility predictions (e.g., COSMO-RS models) .
What computational methods are suitable for predicting the environmental fate and degradation pathways of this compound?
Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculations can predict bond dissociation energies (BDEs) for bromine-carbon bonds, identifying likely degradation intermediates. Molecular dynamics (MD) simulations model interactions with soil organic matter or lipid bilayers to assess bioaccumulation potential. Pair these with quantitative structure-activity relationship (QSAR) models to estimate toxicity endpoints, addressing gaps in empirical data .
What are the challenges in characterizing the electronic properties of 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) using spectroscopic methods?
Level: Advanced
Methodological Answer:
The nitro groups and bromine atoms create complex electronic environments. Challenges include:
- NMR peak broadening : Use high-field (>500 MHz) instruments and deuterated DMSO to resolve aromatic proton splitting.
- UV-Vis interference : Bromine’s heavy atom effect quenches fluorescence; opt for diffuse reflectance spectroscopy in solid-state studies.
- XPS limitations : Overlapping Br 3d and C 1s signals require deconvolution algorithms. Complement with cyclic voltammetry to assess redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
